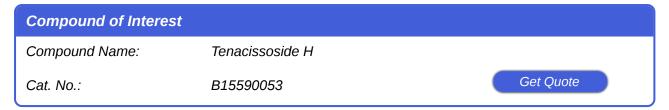


Tenacissoside H: A Novel Regulator of GOLPH3 Gene Expression in Colon Cancer

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tenacissoside H (TDH), a steroidal glycoside extracted from the traditional Chinese medicine Marsdenia tenacissima, has demonstrated significant anti-tumor properties.[1] Emerging research has identified Golgi phosphoprotein 3 (GOLPH3) as a key molecular target of TDH in the context of colon cancer. GOLPH3 is a recognized oncoprotein that is frequently overexpressed in various cancers, including colon cancer, where it plays a crucial role in promoting cell proliferation, migration, and inhibiting apoptosis.[2][3][4][5] This technical guide provides an in-depth overview of the role of **Tenacissoside H** in regulating GOLPH3 gene expression and the subsequent impact on key oncogenic signaling pathways.

Data Presentation

The anti-tumor effects of **Tenacissoside H** on human colon cancer LoVo cells are concentration-dependent. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Effect of **Tenacissoside H** on LoVo Cell Proliferation (IC50 Values)



Treatment Time	IC50 (μg/mL)
24 hours	40.24[1][6]
48 hours	13.00[1][6]
72 hours	5.73[1][6]

Table 2: Effect of Tenacissoside H on LoVo Cell Apoptosis and Migration

Treatment Group Apoptosis Rate (%)		Migrated Cells (Number)	
Control	5.2 ± 1.3	210 ± 25	
Tenacissoside Η (10 μg/mL)	25.4 ± 3.1	85 ± 12	

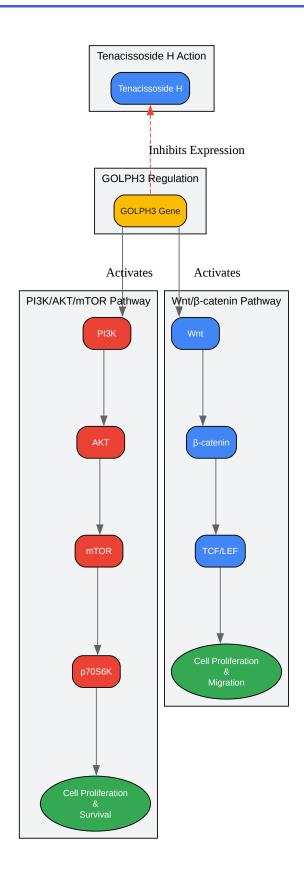
Table 3: Effect of Tenacissoside H on the Expression of GOLPH3 and Key Signaling Proteins

Treatment Group	GOLPH3 (Relative Expression)	p-p70S6K (Relative Expression)	β-catenin (Relative Expression)
Control	1.00	1.00	1.00
Tenacissoside H (10 μg/mL)	0.35 ± 0.05	0.42 ± 0.06	0.38 ± 0.07

Signaling Pathways

Tenacissoside H exerts its anti-tumor effects by downregulating GOLPH3, which in turn inhibits the PI3K/AKT/mTOR and Wnt/ β -catenin signaling pathways.[1]





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Caption: **Tenacissoside H** inhibits GOLPH3 expression, leading to the downregulation of the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human colon cancer LoVo cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Proliferation

- LoVo cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
- The cells were then treated with various concentrations of Tenacissoside H (0.1, 1, 10, and 100 μg/mL) for 24, 48, and 72 hours.[6]
- Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[7]
- The medium was removed, and 150 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- The absorbance was measured at 490 nm using a microplate reader.

Western Blot Analysis

- LoVo cells were treated with **Tenacissoside H** (10 μg/mL) for 48 hours.
- Total protein was extracted using RIPA lysis buffer, and the protein concentration was determined using a BCA protein assay kit.
- Equal amounts of protein (30 μg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.



- The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated with primary antibodies against GOLPH3, p-p70S6K, p70S6K, β-catenin, and GAPDH overnight at 4°C.
- After washing with TBST, the membrane was incubated with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

- LoVo cells were pre-treated with **Tenacissoside H** (10 μg/mL) for 24 hours.
- A total of 5×10^4 cells in serum-free medium were added to the upper chamber of a Transwell insert (8 μ m pore size).
- The lower chamber was filled with RPMI-1640 containing 10% FBS as a chemoattractant.
- After 24 hours of incubation, the non-migrated cells on the upper surface of the insert were removed with a cotton swab.
- The migrated cells on the lower surface were fixed with methanol and stained with 0.1% crystal violet.
- The number of migrated cells was counted in five randomly selected fields under a microscope.

Apoptosis Analysis by Flow Cytometry

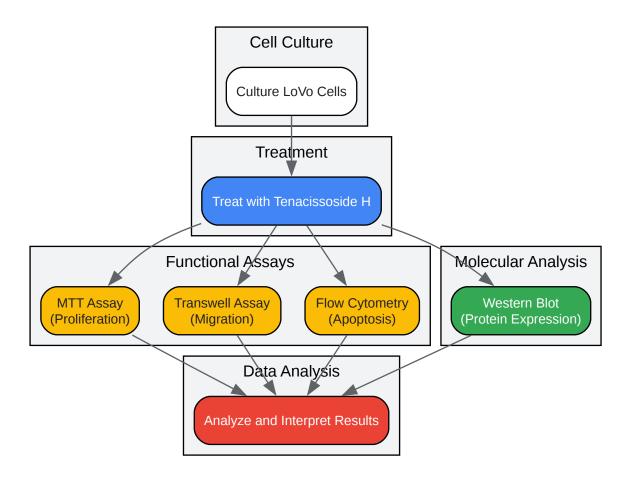
- LoVo cells were treated with **Tenacissoside H** (10 μg/mL) for 48 hours.
- The cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
- The cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.



 The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effect of **Tenacissoside H** on GOLPH3 and colon cancer cells.



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Caption: Experimental workflow for studying the effects of **Tenacissoside H** on LoVo cells.

Conclusion

Tenacissoside H demonstrates a potent anti-tumor effect on human colon cancer cells by downregulating the expression of the oncoprotein GOLPH3. This downregulation leads to the suppression of the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, resulting in



decreased cell proliferation and migration, and increased apoptosis. These findings highlight **Tenacissoside H** as a promising therapeutic candidate for colon cancer and underscore the potential of targeting the GOLPH3 pathway in cancer drug development. Further in vivo studies and clinical trials are warranted to validate these preclinical findings.

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